N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S/c1-8-6-10(17-18(8)2)12-15-16-13(20-12)14-11(19)7-9-4-3-5-21-9/h3-6H,7H2,1-2H3,(H,14,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDJJFXUAJNKQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide
The synthesis begins with the esterification of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid using ethanol and catalytic sulfuric acid, yielding the corresponding ethyl ester. Subsequent treatment with hydrazine hydrate (80% v/v) in refluxing ethanol for 6–8 hours produces the carbohydrazide derivative.
Reaction Conditions:
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Solvent: Ethanol (anhydrous)
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Temperature: 78°C (reflux)
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Yield: 82–85%
Characterization Data:
Cyclization to 1,3,4-Oxadiazole
The carbohydrazide undergoes cyclodehydration using phosphorus oxychloride (POCl₃) as both solvent and dehydrating agent. Alternatively, microwave-assisted synthesis (150°C, 300 W, 20 min) significantly reduces reaction time while improving yield.
Optimized Procedure:
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Dissolve carbohydrazide (10 mmol) in POCl₃ (15 mL).
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Reflux at 110°C for 4–5 hours.
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Quench with ice-cold water, neutralize with NaHCO₃, and extract with ethyl acetate.
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Purify via silica gel chromatography (hexane:ethyl acetate = 7:3).
Yield: 78% (conventional) vs. 89% (microwave).
Critical Note:
Microwave irradiation enhances reaction efficiency by promoting uniform heating, reducing side reactions such as oxidative degradation.
Synthesis of 2-(Thiophen-2-yl)acetyl Chloride
Functionalization of Thiophene-2-acetic Acid
Thiophene-2-acetic acid is treated with excess thionyl chloride (SOCl₂) under anhydrous conditions to generate the corresponding acid chloride.
Reaction Conditions:
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Solvent: Toluene (dry)
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Temperature: 70°C (2 hours)
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Yield: 94%
Characterization Data:
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¹H NMR (400 MHz, CDCl₃): δ 3.89 (s, 2H, CH₂), 7.02 (dd, J = 5.1 Hz, 1H, thiophene-H), 7.31 (d, J = 3.4 Hz, 1H, thiophene-H), 7.44 (d, J = 5.1 Hz, 1H, thiophene-H).
Amide Bond Formation: Final Coupling
The oxadiazole amine (5 mmol) is reacted with 2-(thiophen-2-yl)acetyl chloride (5.5 mmol) in dichloromethane (DCM) using triethylamine (TEA) as a base.
Optimized Procedure:
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Dissolve oxadiazole amine in DCM (20 mL).
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Add TEA (1.2 equiv) dropwise at 0°C.
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Introduce acid chloride portionwise, stir at room temperature for 12 hours.
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Wash with 5% HCl, dry over Na₂SO₄, and concentrate.
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Recrystallize from ethanol/water (1:1).
Yield: 76%
Spectroscopic Confirmation:
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IR (KBr): 3280 cm⁻¹ (N–H), 1680 cm⁻¹ (C=O), 1545 cm⁻¹ (C=N).
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¹H NMR (400 MHz, DMSO-d₆): δ 2.24 (s, 3H, pyrazole-CH₃), 3.88 (s, 3H, N–CH₃), 3.95 (s, 2H, CH₂), 6.54 (s, 1H, pyrazole-H), 7.12–7.46 (m, 3H, thiophene-H), 10.21 (s, 1H, NH).
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HRMS (ESI): m/z calcd for C₁₅H₁₅N₅O₂S [M+H]⁺: 362.1024; found: 362.1028.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Conventional Heating | POCl₃, 110°C, 4 h | 78 | 98 | Scalability for bulk synthesis |
| Microwave-Assisted | 150°C, 300 W, 20 min | 89 | 99 | Reduced reaction time, higher yield |
Mechanistic Insights and Reaction Optimization
The cyclization of carbohydrazide to oxadiazole proceeds via a nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon, followed by POCl₃-mediated dehydration. Microwave irradiation accelerates this step by enhancing molecular collisions and energy transfer.
In the amide coupling step, TEA scavenges HCl, shifting the equilibrium toward product formation. Steric hindrance from the 1,5-dimethylpyrazole group necessitates prolonged reaction times to ensure complete conversion.
Challenges and Mitigation Strategies
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Oxadiazole Ring Hydrolysis:
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Thiophene Acetyl Chloride Stability:
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The reactions can yield various derivatives, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.
Scientific Research Applications
Chemistry: In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: The biological applications of this compound are vast. It has been studied for its potential antileishmanial and antimalarial properties. The presence of the thiophene ring is particularly significant, as thiophene derivatives are known for their biological activity.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. Its ability to interact with various biological targets makes it a candidate for drug development. Research is ongoing to determine its efficacy and safety in treating various diseases.
Industry: In the material science industry, this compound is used in the development of advanced materials. Its thermal stability and electronic properties make it suitable for applications in organic electronics and photonics.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The pyrazole and thiophene moieties are believed to play a crucial role in binding to these targets, leading to biological responses. The exact pathways and targets are still under investigation, but research suggests that it may involve modulation of enzyme activity or inhibition of specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional analogs of the target compound, based on evidence provided:
Structural and Functional Analysis
Oxadiazole Substituents
- C5 Position : The target compound’s 1,5-dimethylpyrazole group contrasts with bulkier substituents in analogs (e.g., indole-methyl in 8t or benzofuran in 2a ). Smaller substituents like pyridine (3a ) or methoxybenzyl ( ) may enhance solubility or target specificity .
- C2 Position : The thiophene-acetamide side chain in the target compound is distinct from sulfanyl-linked acetamides in 8t and 2a , which show enzymatic inhibition. Thiophene’s electron-rich nature may favor π-π interactions in binding pockets .
Biological Activity
N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(thiophen-2-yl)acetamide is a compound that integrates a pyrazole moiety with an oxadiazole and a thiophene ring. This structural combination has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article reviews the biological activity of this compound, focusing on its antitumor, anti-inflammatory, and antimicrobial properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds containing the oxadiazole and pyrazole moieties. For instance, derivatives of 1,3,4-thiadiazole have shown promising activities against various cancer cell lines such as HepG-2 (liver cancer) and A549 (lung cancer). The IC50 values for these compounds were reported at approximately 4.37 µM and 8.03 µM respectively .
The mechanisms of action attributed to these compounds include:
- Inhibition of DNA and RNA synthesis.
- Interaction with key kinases involved in tumorigenesis.
- Induction of apoptosis in cancer cells through various signaling pathways.
Anti-inflammatory Activity
Compounds similar to this compound have demonstrated significant anti-inflammatory effects. For example, certain pyrazole derivatives exhibited up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM . This suggests that modifications in the chemical structure can enhance anti-inflammatory properties.
Antimicrobial Activity
The antimicrobial efficacy of related pyrazole compounds has been documented against various bacterial strains. For instance, compounds containing the thiophene ring have shown activity against E. coli and S. aureus, indicating their potential as antibacterial agents . The presence of the aliphatic amide group is crucial for enhancing antimicrobial activity.
Case Studies
Case Study 1: Antitumor Efficacy
A study conducted by researchers evaluated a series of oxadiazole derivatives for their antitumor properties. Among these, a specific derivative exhibited an IC50 value of 4.37 µM against HepG-2 cells, demonstrating significant cytotoxicity compared to standard chemotherapeutic agents .
Case Study 2: Anti-inflammatory Response
In another investigation focusing on anti-inflammatory properties, a pyrazole derivative was tested for its ability to inhibit pro-inflammatory cytokines. Results indicated that at a concentration of 10 µM, it achieved over 80% inhibition of IL-6 production in vitro .
Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
